N,N-Diphenylformamidine
Description
N,N-Diphenylformamidine (C₁₃H₁₂N₂) is an organic compound characterized by two phenyl groups attached to a formamidine core. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of asymmetric cyanine dyes, coordination complexes, and catalytic systems. Its synthesis typically involves the reaction of aniline with formic anhydride under acid-catalyzed conditions . Key applications include:
- Catalysis: Acts as a base catalyst in esterification, carboxylation, and alcohol-acid reactions.
- Dye Synthesis: Critical in forming near-infrared Raman reporter molecules (e.g., acridine-based dyes) and asymmetric cyanine dyes .
- Coordination Chemistry: Functions as a ligand in copper-catalyzed oxidative polymerizations .
Safety: Highly corrosive and requires handling with protective equipment (gloves, goggles) in well-ventilated environments .
Properties
IUPAC Name |
N,N-diphenylmethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c14-11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTISPYPIAPDGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C=N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063512 | |
| Record name | Methanimidamide, N,N-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4538-56-1 | |
| Record name | N,N-Diphenylmethanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4538-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanimidamide, N,N-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004538561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanimidamide, N,N-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanimidamide, N,N-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-diphenylformamidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diphenylformamidine can be synthesized through the reaction of aromatic amines with ethyl orthoformate in the presence of a solid acid catalyst such as sulfonated rice husk ash (RHA-SO3H) . This method is efficient, providing high yields in short reaction times. Another method involves the hydrogenation of carbodiimides using catalysts like palladium hydroxide on barium sulfate or Raney nickel .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N,N-Diphenylformamidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, forming different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides .
Major Products
The major products formed from these reactions include imines, secondary amines, and substituted formamidines .
Scientific Research Applications
N,N'-Diphenylformamidine is a chemical compound with the molecular formula and a molecular weight of 198.23 g/mol . It is also known as N,N'-diphenylmethanimidamide . Formamidines, including N,N'-Diphenylformamidine, are important intermediates in various applications, such as in pesticides and histamine receptor antagonists .
Properties of N,N'-Diphenylformamidine
N,N'-Diphenylformamidine exhibits several important properties :
- Molecular Weight: 198.23 g/mol
- IUPAC Name: N,N'-diphenylmethanimidamide
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Rotatable Bond Count: 3
Synthesis and Study
The synthesis and purification of formamidines, including N,N'-disubstituted formamidines with phenyl side groups, have been studied . Various NMR techniques have been employed to study the interactions of formamidines, demonstrating their interaction with carboxylic acids . The ability of formamidines to exchange amines has also been explored using NMR, with both aliphatic and aromatic formamidines found to be capable of amine exchange .
Dynamic Properties
Formamidines possess distinct dynamic properties, making them useful in non-covalent synthesis . They can engage in non-covalent interactions, such as hydrogen bonding with carboxylic acids, and dynamic covalent chemistry through amine exchange .
Applications in Non-Covalent Synthesis
Mechanism of Action
N,N-Diphenylformamidine exerts its effects through the formation of stable adducts with reactive species like phosgene and oxalyl chloride . These adducts can then participate in further chemical transformations, leading to the formation of various products. The molecular targets and pathways involved include the coordination of the formamidine group to metal centers, facilitating chelation and bridging interactions .
Comparison with Similar Compounds
Structural and Functional Analogues
(a) N,N'-Bis(3,4-dichlorophenyl)formamidine and N,N'-Bis(4-bromophenyl)formamidine
- Structure : Substituted with halogenated phenyl groups (Cl or Br) instead of unmodified phenyls.
- Applications : Likely used in specialized dye or pharmaceutical syntheses where halogenation is required .
(b) N,N'-Diphenylguanidine
- Structure : Replaces the formamidine core with a guanidine group (NH-C(NH)-NH).
- Basicity : Guanidine derivatives are stronger bases due to resonance stabilization of the protonated form.
- Applications : Used in rubber vulcanization and as a catalyst in organic reactions. Unlike diphenylformamidine, it is less common in dye synthesis .
(c) N,N-Dimethylformamide (DMF)
- Structure : Methyl groups replace phenyls, resulting in a polar aprotic solvent.
- Reactivity : Primarily a solvent and reagent in formylation, carbonylation, and cyclization reactions. Lacks catalytic utility due to lower basicity .
- Safety : Less corrosive but highly toxic, requiring precautions against chronic exposure .
(d) N,N'-Diphenylbenzidine
- Structure : Features a biphenylamine backbone instead of formamidine.
- Applications: Used as a monomer in polyimide production and as an electron-transport material in OLEDs. Differs from diphenylformamidine in electronic properties and polymerization roles .
Comparative Analysis of Key Properties
Stability and Analytical Data
- Equilibrium Constants : this compound exhibits distinct equilibrium behavior compared to N,N'-diphenylguanidine, with lower basicity but higher steric hindrance affecting protonation dynamics .
- Thermal Stability : Phenyl groups confer thermal stability (up to 150°C), whereas DMF degrades above 100°C .
Biological Activity
N,N-Diphenylformamidine is a compound of significant interest in organic and medicinal chemistry due to its unique structural properties and potential biological activities. It belongs to the class of formamidines, which exhibit structural similarities to imidazole, a component of histamine, suggesting a range of biological activities including enzyme inhibition and receptor modulation.
Chemical Structure
This compound has the following chemical structure:
Synthesis Methods
The synthesis of this compound can be achieved through various methods, often involving the reaction of aniline derivatives with formic acid or other formamide sources. A notable method involves using FeCl3 as a catalyst, enabling efficient conversion from primary aryl amines to N,N'-diarylformamidines under mild conditions .
Table 1: Synthesis Conditions for this compound
| Reaction Component | Catalyst | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| Aniline + Formic Acid | FeCl3 | 82 | 211-212 |
| 2,6-Dimethylaniline + Formic Acid | FeCl3 | 89 | 183-184 |
This compound and its derivatives are known to interact with various biological targets. They have been studied for their roles as monoamine oxidase inhibitors, which are crucial in the regulation of neurotransmitters in the brain. This property suggests potential applications in treating neurological disorders .
Cytotoxicity Studies
Recent studies have demonstrated that this compound exhibits cytotoxic effects in cancer cell lines, particularly under conditions that induce reactive oxygen species (ROS) production. For instance, its application in photothermal therapy has shown promising results in enhancing cytotoxicity in HeLa cells when subjected to near-infrared (NIR) light irradiation .
Table 2: Cytotoxicity Data of this compound
| Cell Line | Treatment Condition | IC50 (µM) |
|---|---|---|
| HeLa | Photoirradiation | 200 |
| HCA2 | Standard Culture | 150 |
Study on Enzyme Inhibition
A significant study focused on the inhibitory activity of this compound derivatives against p38 MAPK, a kinase involved in cellular stress responses. The derivatives were synthesized via microwave-assisted methods, demonstrating enhanced selectivity and potency compared to traditional inhibitors .
Study on Non-Covalent Interactions
Research has also explored the non-covalent interactions of formamidines with carboxylic acids, revealing their potential utility in dynamic covalent chemistry. This study utilized NMR techniques to elucidate the interaction dynamics, indicating that these compounds could play a role in complex molecular assemblies .
Q & A
Q. What is the standard synthetic protocol for N,N-Diphenylformamidine, and what methodological considerations are critical for reproducibility?
this compound is synthesized via the reaction of aniline with formic anhydride under acid-catalyzed conditions. Key steps include:
- Stoichiometry : A 2:1 molar ratio of aniline to formic anhydride ensures complete conversion.
- Catalysis : Acidic conditions (e.g., HCl or H₂SO₄) are required to protonate intermediates and drive the reaction forward.
- Purification : Recrystallization from ethanol or methanol yields high-purity product (>95%).
- Validation : Confirm product identity using NMR (¹H/¹³C) and FT-IR spectroscopy to detect characteristic formamidine peaks (e.g., N–H stretch at ~3200 cm⁻¹) .
Q. What are the primary applications of this compound in organic synthesis, and how are these methodologies validated?
The compound serves as:
- Base Catalyst : Facilitates esterification and carboxylation reactions by deprotonating acidic substrates (e.g., alcohols, amines). Validate catalytic efficiency via kinetic studies (e.g., monitoring reaction progress with GC-MS).
- Intermediate : Used to synthesize fluorescent dyes (e.g., cyanine derivatives) and coordination compounds. Confirm product structures via X-ray crystallography and UV-Vis spectroscopy for dye characterization .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of vapors, as the compound is corrosive and irritant.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How does solvent selection influence the synthesis of asymmetric cyanine dyes using this compound, and what mechanistic insights explain these effects?
Solvent polarity and boiling point critically impact reaction outcomes:
- Acetic Anhydride : High polarity accelerates condensation but may hydrolyze intermediates; monitor by HPLC to detect side products.
- DMSO : Stabilizes charged intermediates, enhancing dye yield (~70–80%) but requiring post-reaction dialysis to remove residual solvent.
- Temperature : Reactions at 100–120°C for 6–12 hours optimize cyclization. Mechanistic studies (e.g., DFT calculations) suggest solvent-dependent transition-state stabilization .
Q. How can researchers resolve contradictions in reported reaction yields when using this compound as a catalyst in esterification?
Discrepancies often arise from:
- Moisture Sensitivity : The compound hydrolyzes in humid conditions; use molecular sieves or anhydrous solvents.
- Substrate Purity : Impurities in alcohols (e.g., water content) reduce catalytic activity. Pre-dry substrates with MgSO₄.
- Reaction Monitoring : Employ in-situ FT-IR to track ester formation and optimize reaction termination points .
Q. What advanced analytical techniques are recommended for characterizing decomposition byproducts of this compound under prolonged storage?
- LC-QTOF-MS : Identifies low-abundance degradation products (e.g., formanilide derivatives) with high mass accuracy.
- Thermogravimetric Analysis (TGA) : Determines thermal stability and decomposition onset temperatures.
- Data Management : Use platforms like Chemotion ELN to archive spectra and ensure reproducibility across labs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
